3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide
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Overview
Description
“3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” is a chemical compound. It is a derivative of 5H-chromeno[2,3-d]pyrimidine . These derivatives have been synthesized and evaluated as potential cytotoxic agents .
Synthesis Analysis
The synthesis of 5H-chromeno[2,3-d]pyrimidine derivatives involves the ANRORC reaction of 3-benzoyl chromones with benzamidines . The structure of the synthesized compounds was established based on spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Molecular Structure Analysis
The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .Chemical Reactions Analysis
The key step in the synthesis of these compounds involves the ANRORC reaction of 3-benzoyl chromones with benzamidines .Scientific Research Applications
Novel Synthesis Methods
Research has led to the development of efficient synthesis methods for chromeno[2,3-d]pyrimidine derivatives, which are valuable for their potential pharmaceutical applications. For instance, a mild and efficient method for synthesizing 1H-chromeno[2,3-d]pyrimidine-5-carboxamide derivatives through a one-pot, three-component reaction of an isocyanide, barbituric acid, and a salicylaldehyde has been reported, showcasing high atom economy and the construction of benzopyran rings in a single synthetic step (Soleimani, Ghorbani, & Ghasempour, 2013). Furthermore, novel synthetic approaches have yielded a variety of heterocyclic systems linked to the chromene moiety, demonstrating the compound's versatility in facilitating the synthesis of complex molecular architectures (Ibrahim et al., 2022).
Heterocyclic Chemistry and Compound Diversity
The creation of chromeno[4,3-d]pyrimidine hybrids involves intricate reactions that yield functionally diverse molecules. This diversity is exemplified in studies where chromeno[4,3-d]pyrimidine derivatives have been synthesized, showcasing the adaptability of these compounds in creating pharmacologically relevant structures (Sambaiah et al., 2017). The ability to generate a wide range of derivatives from a common precursor underscores the significance of this compound in medicinal chemistry research.
Biological Activity and Potential Applications
Research into the biological activities of chromeno[2,3-d]pyrimidine derivatives has uncovered a variety of potential therapeutic applications. For example, certain derivatives have been evaluated for their antimicrobial properties, showing promising results against various bacterial species. This suggests potential applications in developing new antimicrobial agents (Ameli et al., 2017). The exploration of these compounds' biological activities highlights their potential in contributing to the development of novel therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds, such as chromene and pyrimidine derivatives, have been evaluated as potential cytotoxic agents against various cancer cell lines .
Mode of Action
The structure-activity relationship study of similar compounds revealed that their antitumor activity was significantly affected by the lipophilicity of the substituent at certain positions .
Biochemical Pathways
Similar compounds have shown to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within certain cell lines .
Result of Action
Similar compounds have shown to induce cell cycle arrest and apoptosis in certain cell lines .
Action Environment
The adherence to green chemistry principles has garnered significant interest in the realm of creative multi-component reactions, emphasizing a sustainable and environmentally friendly approach .
Future Directions
properties
IUPAC Name |
3-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c19-13-5-3-4-11(8-13)17(23)22-18-20-9-12-10-24-15-7-2-1-6-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUISTAVYQPHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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